molecular formula C16H14N2O B11861000 8-Methoxy-2-phenylquinolin-4-amine CAS No. 422565-91-1

8-Methoxy-2-phenylquinolin-4-amine

Cat. No.: B11861000
CAS No.: 422565-91-1
M. Wt: 250.29 g/mol
InChI Key: IWDXQUZBYYKVPM-UHFFFAOYSA-N
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Description

8-Methoxy-2-phenylquinolin-4-amine is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a methoxy group at the 8th position, a phenyl group at the 2nd position, and an amine group at the 4th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-phenylquinolin-4-amine can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with aldehydes or ketones in the presence of acidic or basic catalysts. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives. This reaction involves the condensation of aniline with ethyl acetoacetate, followed by cyclization and oxidation steps .

Industrial Production Methods: Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These methods offer high yields and selectivity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-2-phenylquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines .

Scientific Research Applications

8-Methoxy-2-phenylquinolin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxy-2-phenylquinolin-4-amine involves its interaction with various molecular targets. In antimicrobial applications, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and cell death . In antimalarial applications, it interferes with the heme detoxification pathway in Plasmodium species, causing the accumulation of toxic heme and parasite death.

Comparison with Similar Compounds

Uniqueness: 8-Methoxy-2-phenylquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxy group enhances its lipophilicity, improving its ability to penetrate biological membranes and interact with molecular targets.

Properties

CAS No.

422565-91-1

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

8-methoxy-2-phenylquinolin-4-amine

InChI

InChI=1S/C16H14N2O/c1-19-15-9-5-8-12-13(17)10-14(18-16(12)15)11-6-3-2-4-7-11/h2-10H,1H3,(H2,17,18)

InChI Key

IWDXQUZBYYKVPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2N)C3=CC=CC=C3

Origin of Product

United States

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